3,4,5-triethoxy-N-(morpholin-4-yl)benzamide
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Overview
Description
3,4,5-Triethoxy-N-(morpholin-4-yl)benzamide is an organic compound with the molecular formula C17H26N2O5. It is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(morpholin-4-yl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid or 3,4,5-triethoxybenzaldehyde.
Reduction: Formation of 3,4,5-triethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-Triethoxy-N-(morpholin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and morpholine ring contribute to its binding affinity and specificity. The compound may modulate the activity of target proteins, leading to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triethoxy-N-(4-morpholinyl)phenylbenzamide: Similar structure but with a phenyl group instead of a benzamide core.
3,4,5-Triethoxy-N-(2-(4-morpholinyl)ethyl)benzamide: Similar structure but with an ethyl linker between the morpholine ring and benzamide core.
Uniqueness
3,4,5-Triethoxy-N-(morpholin-4-yl)benzamide is unique due to its specific arrangement of ethoxy groups and the presence of a morpholine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4,5-triethoxy-N-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-4-22-14-11-13(12-15(23-5-2)16(14)24-6-3)17(20)18-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXFWRHQJSWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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